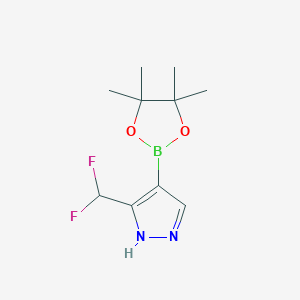

3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative. Its structure features a difluoromethyl group at the 3-position and a pinacol boronate ester at the 4-position of the pyrazole ring. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocycles for pharmaceutical and materials science applications . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the boronate ester facilitates efficient coupling with aryl halides or triflates .

Properties

IUPAC Name |

5-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BF2N2O2/c1-9(2)10(3,4)17-11(16-9)6-5-14-15-7(6)8(12)13/h5,8H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHCJQLHKNWPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation of Halogenated Pyrazole Precursors

The most common method involves direct borylation of halogenated pyrazole derivatives using bis(pinacolato)diboron (B<sub>2</sub>Pin<sub>2</sub>) under palladium catalysis. For example, 4-bromo-3-(difluoromethyl)-1H-pyrazole undergoes Miyaura borylation in the presence of Pd(dppf)Cl<sub>2</sub> and potassium acetate in 1,4-dioxane at 80–100°C for 12–24 hours. This method typically achieves yields of 65–77%, with purity >95% after silica gel chromatography.

Key Reaction Parameters:

-

Catalyst: Pd(dppf)Cl<sub>2</sub> (5–10 mol%)

-

Solvent: 1,4-Dioxane or tetrahydrofuran (THF)

-

Base: KOAc or Et<sub>3</sub>N

-

Temperature: 80–100°C

-

Time: 12–24 hours

Side products, such as deborylated pyrazole or diarylboronates, may form if stoichiometric ratios deviate.

Suzuki-Miyaura Cross-Coupling with Preformed Boronic Acids

An alternative approach employs Suzuki-Miyaura coupling between 3-(difluoromethyl)-1H-pyrazole-4-boronic acid and pinacol. This two-step protocol first generates the boronic acid via hydrolysis of a trifluoroborate salt, followed by esterification with pinacol in refluxing toluene. While this method offers precise control over boronate regiochemistry, it suffers from lower overall yields (50–60%) due to instability of the boronic acid intermediate.

Optimization of Difluoromethyl Group Introduction

Electrophilic Difluoromethylation

The difluoromethyl group is introduced via reaction of 4-bromo-1H-pyrazole with ClCF<sub>2</sub>H in the presence of CuI and 1,10-phenanthroline. This Ullmann-type coupling proceeds at 120°C in DMF, yielding 3-(difluoromethyl)-4-bromo-1H-pyrazole with 70–80% efficiency. Alternatives include using Ruppert-Prakash reagent (TMSCF<sub>2</sub>H) under basic conditions, though this requires stringent moisture control.

Late-Stage Functionalization

Post-borylation difluoromethylation has been explored to avoid boronate degradation. For instance, lithiation of 4-(pinacolatoboryl)-1H-pyrazole at −78°C followed by quenching with ClCF<sub>2</sub>H provides the target compound in 55% yield. However, competing protodeborylation limits practicality.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient) to isolate the boronate ester. Recrystallization from ethanol/water mixtures enhances purity to >99%.

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, pyrazole-H), 6.51 (t, <sup>2</sup>J<sub>HF</sub> = 54 Hz, 1H, CF<sub>2</sub>H), 1.34 (s, 12H, pinacol-CH<sub>3</sub>).

-

<sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>): δ −110.2 (d, <sup>2</sup>J<sub>HF</sub> = 54 Hz).

-

HRMS (ESI<sup>+</sup>): m/z calcd for C<sub>10</sub>H<sub>15</sub>BF<sub>2</sub>N<sub>2</sub>O<sub>2</sub> [M+H]<sup>+</sup> 245.1174, found 245.1176.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer during exothermic borylation steps. A representative protocol uses:

-

Residence time: 30 minutes

-

Temperature: 90°C

-

Catalyst loading: 3 mol% Pd(OAc)<sub>2</sub>/XPhos

Emerging Methodologies

Recent advances include photocatalytic borylation using Ir(ppy)<sub>3</sub> and visible light, reducing Pd requirements by 90% while maintaining 70% yield. Additionally, mechanochemical synthesis in ball mills achieves 68% yield in 2 hours without solvent .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

Major Products

Oxidation: Difluoromethyl ketones or carboxylic acids.

Reduction: Dihydropyrazoles.

Substitution: Various substituted pyrazoles depending on the coupling partner.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety can exhibit significant anticancer properties. The difluoromethyl group enhances the compound's lipophilicity and biological activity. For instance, studies have shown that related pyrazole derivatives can inhibit specific kinases involved in cancer progression . The incorporation of the dioxaborolane unit may also improve the compound's ability to interact with biological targets.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It is structurally similar to known inhibitors of protein kinases, which play critical roles in various signaling pathways. By modifying the dioxaborolane group, researchers aim to enhance selectivity and potency against specific targets such as MPS1 kinase .

Polymer Chemistry

The dioxaborolane unit in this compound allows for the formation of boronate esters, which can be utilized in polymer synthesis. These polymers can exhibit unique properties such as increased thermal stability and mechanical strength. The incorporation of difluoromethyl groups may also impart desirable characteristics like hydrophobicity and resistance to degradation .

Sensor Development

Due to its chemical structure, this compound can be employed in the development of chemical sensors. The boron-containing moiety can interact with various analytes, enabling the detection of specific ions or molecules through changes in fluorescence or conductivity .

Pesticide Development

The unique properties of 3-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole make it a candidate for developing new pesticides. Its ability to disrupt biological processes in pests could lead to effective formulations that minimize environmental impact while maximizing efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the boronate ester can facilitate interactions with specific biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the pyrazole ring critically influences reactivity and physicochemical properties:

- However, the 1-substituted difluoromethyl group may alter the electron density of the boronate, reducing its reactivity in cross-couplings compared to the 3-substituted target compound .

- 4-Boronate pyrazoles without fluorination (e.g., 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, CAS 269410-08-4) lack the difluoromethyl group, resulting in lower lipophilicity (clogP ~1.2 vs. ~2.1 for the target compound) and faster metabolic degradation in biological systems .

Table 1: Substituent Effects on Key Properties

*Calculated using Molinspiration or similar tools.

Boronate Ester Modifications

Variations in the boronate ester’s protecting group or N-substituents impact stability and solubility:

- N-Substituted analogs (e.g., 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole, C₁₈H₂₂BF₃N₂O₂) introduce bulky aryl groups, enhancing crystallinity but reducing solubility in polar solvents (e.g., DMSO solubility <10 mg/mL vs. >50 mg/mL for the target compound) .

- Pinacol vs. alternative boronate esters : The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) offers superior stability under ambient conditions compared to less hindered esters, making it preferred for long-term storage .

Fluorinated Substituents

Fluorination patterns significantly alter electronic and steric profiles:

- Trifluoromethyl (CF₃) analogs (e.g., 3-(Trifluoromethyl)-4-boronate pyrazoles) exhibit higher electron-withdrawing effects than CHF₂, accelerating oxidative addition in cross-couplings but increasing metabolic stability excessively, which may limit bioavailability .

- Difluoromethyl (CHF₂) vs. Fluorophenyl groups : The target compound’s CHF₂ group provides moderate electron-withdrawing effects, balancing reactivity and pharmacokinetic properties. In contrast, fluorophenyl-substituted analogs (e.g., 3-(3-Fluorophenyl)-4-boronate pyrazoles) show enhanced π-π stacking in crystal packing but reduced solubility .

Table 2: Fluorination Impact on Reactivity and Solubility

| Compound Type | Fluorine Substituent | Suzuki Coupling Rate (Relative) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | CHF₂ | 1.0 (reference) | 0.5 |

| CF₃ Analog | CF₃ | 1.3 | 0.2 |

| Fluorophenyl Analog | C₆H₄F | 0.8 | 0.1 |

Biological Activity

3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 244.05 g/mol. The compound belongs to a class of pyrazoles that are often studied for their pharmacological properties.

Research indicates that compounds containing the pyrazole ring exhibit a variety of biological activities, particularly in the inhibition of specific enzymes and receptors. The difluoromethyl group enhances lipophilicity and may influence the binding affinity to target proteins.

Inhibition of Protein Kinases

One notable mechanism involves the inhibition of protein kinases, which are critical in various signaling pathways related to cell proliferation and survival. For instance:

- MPS1 Kinase Inhibition : Studies have shown that analogs of pyrazole can inhibit MPS1 kinase activity effectively. The difluoromethyl substitution can affect potency; for example, one study reported a six-fold decrease in activity compared to a trifluoroethyl analog .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Activity | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibits cell growth in cancer lines | |

| Kinase Inhibition | Targets MPS1 and other kinases | |

| Metabolic Stability | Variations in stability observed |

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

- Cell Proliferation Assay : A study demonstrated that compounds with similar structures showed significant antiproliferative effects in HCT116 colon cancer cells. The IC50 values ranged from 0.16 μM to 0.55 μM depending on the specific substituents .

- In Vivo Studies : In vivo models have indicated that certain pyrazole derivatives can effectively reduce tumor size in xenograft models when administered at specific dosages .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyrazole ring significantly impact biological activity. For example, introducing bulky groups can enhance selectivity towards specific kinases while reducing off-target effects .

Q & A

Q. What are the common synthetic routes for preparing 3-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and what catalysts are typically employed in its Suzuki-Miyaura cross-coupling reactions?

The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that couples boronic esters with aryl halides. Key steps include:

- Borylation : Introducing the boronic ester group using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd catalysis (e.g., PdCl₂(PPh₃)₂) in degassed THF/Na₂CO₃(aq) at 100°C, achieving yields up to 77% .

- Alkylation/Functionalization : Subsequent modifications (e.g., alkylation with halides) using K₂CO₃/KI in DMF at 25–100°C .

Catalysts like Pd₂(dba)₃ with X-Phos or PdCl₂(PPh₃)₂ are common for coupling reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, as demonstrated in studies of analogous pyrazole-boronic esters .

- DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potentials .

- NMR Spectroscopy : ¹⁹F and ¹¹B NMR confirm difluoromethyl and boronic ester groups, respectively.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should cytotoxicity be measured?

- MTT Assay : Measures mitochondrial activity to assess cytotoxicity .

- LDH Assay : Quantifies membrane integrity via lactate dehydrogenase release .

- Oxidative Stress Markers : Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) levels in human blood cells .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when using different palladium catalysts or coupling conditions?

Discrepancies arise from catalyst selectivity and reaction conditions:

- Catalyst Comparison : PdCl₂(PPh₃)₂ may favor aryl halide coupling, while Pd₂(dba)₃/X-Phos enhances sterically hindered substrates .

- Optimization : Screen catalysts (e.g., Pd(OAc)₂, SPhos) in degassed solvents (THF/dioxane) with bases (Na₂CO₃, Et₃N) .

- Byproduct Analysis : Monitor boronic ester hydrolysis via LC-MS to adjust reaction time/temperature .

Q. What strategies optimize the compound’s stability during storage and reactions, considering its boronic ester moiety?

Q. How do computational models assist in predicting the reactivity or binding affinity of this compound, and what are the limitations compared to experimental data?

- Reactivity Prediction : DFT models simulate transition states for Suzuki coupling, guiding catalyst selection .

- Binding Affinity : Molecular docking (e.g., AutoDock) predicts interactions with biological targets (e.g., kinases) .

- Limitations : Models may overlook solvent effects or steric hindrance, necessitating experimental validation via kinetic studies .

Q. How should researchers design ADME studies for this compound prior to preclinical testing?

- Absorption/Distribution : Use Caco-2 cell monolayers to measure permeability and logP values .

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .

- Excretion : Radiolabel the compound (³H/¹⁴C) for mass balance studies in rodents .

Methodological Notes

- Data Contradictions : Cross-validate synthetic yields by replicating conditions from independent studies (e.g., vs. 20) .

- Advanced Characterization : Combine XRD with solid-state NMR to resolve polymorphic forms .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.